methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the piperazine and phenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include fluorobenzene derivatives, piperazine, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinazoline compounds.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.
Biology
Biologically, this compound may exhibit interesting pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of quinazoline compounds are explored for their potential as drugs. This compound may be investigated for its efficacy in treating specific diseases or conditions, based on its biological activity.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 4-anilinoquinazolines
- 2-phenylquinazolines
- Piperazine-substituted quinazolines
Uniqueness
Methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific substitution pattern and the presence of both fluorophenyl and piperazine groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
IUPAC Name |
methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O3/c1-17-7-9-19(16-22(17)29)33-25(34)20-10-8-18(26(35)36-2)15-23(20)30-27(33)32-13-11-31(12-14-32)24-6-4-3-5-21(24)28/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGDZHBCHJHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=C5F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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